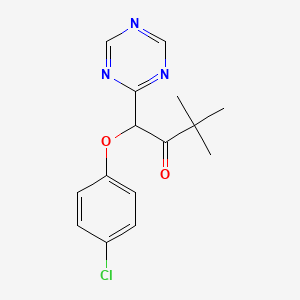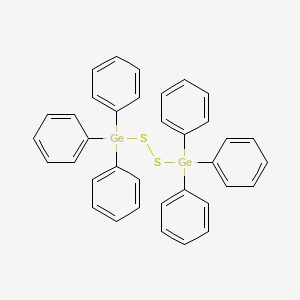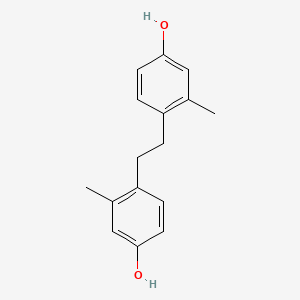
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one is a synthetic organic compound belonging to the pyrrolidinone family. This compound features a five-membered lactam ring with a butyl group at the first position, a chlorine atom at the third position, and a chloromethyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-butyl-3-chloropyrrolidine with formaldehyde and hydrochloric acid, leading to the formation of the desired compound through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group at the fourth position is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different derivatives.
Reduction: Reduction reactions can be employed to modify the chloromethyl group, converting it into other functional groups such as hydroxymethyl.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include azido derivatives, nitriles, amines, alcohols, and other functionalized pyrrolidinones.
Scientific Research Applications
1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one has found applications in various scientific research fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in mechanistic studies.
Comparison with Similar Compounds
1-Butyl-3-chloropyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
1-Butyl-4-chloromethylpyrrolidin-2-one: Similar structure but with the chlorine atom at a different position, leading to variations in chemical behavior.
3-Chloro-4-(chloromethyl)pyrrolidin-2-one: Lacks the butyl group, affecting its solubility and reactivity.
Uniqueness: 1-Butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one is unique due to the presence of both a butyl group and a chloromethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
61213-16-9 |
|---|---|
Molecular Formula |
C9H15Cl2NO |
Molecular Weight |
224.12 g/mol |
IUPAC Name |
1-butyl-3-chloro-4-(chloromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15Cl2NO/c1-2-3-4-12-6-7(5-10)8(11)9(12)13/h7-8H,2-6H2,1H3 |
InChI Key |
VURDGHVFUCCHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(C(C1=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)

![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
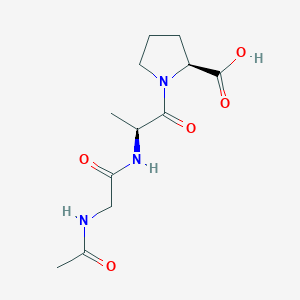
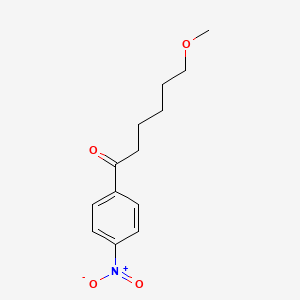
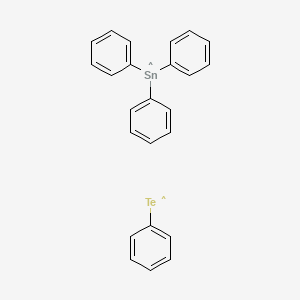
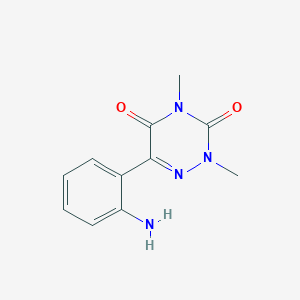
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)

